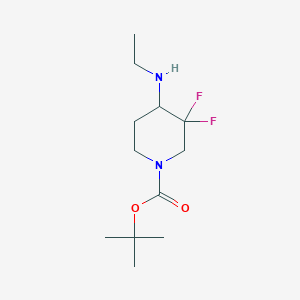

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate

Descripción

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at the 1-position, 3,3-difluoro substitution on the piperidine ring, and an ethylamino group at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders and protease inhibitors. The ethylamino group provides a primary amine for further functionalization, while the fluorine atoms enhance metabolic stability and lipophilicity .

Propiedades

IUPAC Name |

tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F2N2O2/c1-5-15-9-6-7-16(8-12(9,13)14)10(17)18-11(2,3)4/h9,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUILZUHYPYRALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1(F)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

Ethylamino Substitution: The ethylamino group is introduced through an amination reaction, often using ethylamine under controlled conditions.

Tert-butyl Protection: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base to form the final carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carboxylate ester to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, halides.

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : CHFNO

Molecular Weight : 264.31 g/mol

CAS Number : 1864063-76-2

The compound features a piperidine ring substituted with ethylamino and difluoromethyl groups, which enhance its biological activity and solubility characteristics.

Beta-Lactamase Inhibition

One of the primary applications of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate is as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are critical in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics, such as penicillins and cephalosporins. The compound serves as a precursor in the synthesis of more complex structures that have shown efficacy against various bacterial strains .

Antimicrobial Activity

Research indicates that derivatives of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate exhibit antimicrobial properties. For instance, compounds synthesized from this intermediate have demonstrated activity against Mycobacterium tuberculosis, making them candidates for developing new antitubercular agents .

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

In a study focusing on the synthesis of beta-lactamase inhibitors, researchers utilized tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate as an essential starting material. The synthesis involved several steps that included the formation of sulfonates from this compound, which were then converted into final beta-lactamase inhibitors. The resulting compounds showed promising activity in preclinical models .

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Synthesis of sulfonate derivative | 85 |

| 2 | Cyclization to form beta-lactam structure | 75 |

| 3 | Final purification and characterization | 90 |

Case Study 2: Antitubercular Activity

Another significant application was explored in the context of tuberculosis treatment. A derivative synthesized from tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate was tested in vivo using mouse models infected with M. tuberculosis. Results indicated a substantial reduction in bacterial load compared to controls, highlighting the compound's potential as an antitubercular agent .

| Treatment Group | Dose (mg/kg) | Bacterial Load Reduction (CFU) |

|---|---|---|

| Control | - | 100% |

| Compound A | 200 | >90% |

| Compound A | 400 | >95% |

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine ring provides structural rigidity.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The 4-position substituent on the piperidine ring significantly influences the compound's physicochemical and biological properties. Key analogs include:

Key Observations :

- Ethylamino vs.

- Bromomethyl Derivative : The bromine atom introduces reactivity for cross-coupling reactions, making it valuable in late-stage functionalization .

Actividad Biológica

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1864063-76-2) is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butyl ester and an ethylamino group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate is C10H18F2N2O2. Its structure includes a piperidine ring with two fluorine atoms at the 3-position, which is significant for enhancing lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of fluorine atoms typically enhances the binding affinity and selectivity for these targets. For instance, fluorinated piperidines have been shown to modulate serotonin and dopamine receptors, which are crucial in treating neurological disorders.

Antidepressant Activity

A study focusing on related piperidine compounds demonstrated their potential as serotonin reuptake inhibitors (SRIs). Given the structural similarities, it is hypothesized that tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate may exhibit similar antidepressant properties by increasing serotonin levels in the synaptic cleft.

Antinociceptive Effects

Fluorinated piperidines have also been investigated for their analgesic properties. In animal models, these compounds showed significant pain relief effects, suggesting that tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate could be effective in managing pain through modulation of pain pathways.

Research Findings and Case Studies

Safety and Toxicology

Preliminary safety assessments indicate that while fluorinated compounds can exhibit enhanced efficacy, they may also pose risks such as toxicity at high doses. Standard toxicological evaluations should be conducted to establish safe dosage ranges for human use.

Q & A

Q. What are the critical safety protocols for handling tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Skin Contact : Remove contaminated clothing, wash with soap/water for 15 minutes, and seek medical attention if irritation persists .

- Eye Exposure : Flush eyes with water for several minutes while holding eyelids open; remove contact lenses if feasible .

- Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Use secondary containment to mitigate spills .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Spectroscopic Characterization :

- NMR : Analyze , , and NMR spectra to confirm the piperidine backbone, tert-butyl group, and difluoro substituents. Compare with computed spectra from PubChem data .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular formula () and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Stepwise Synthesis :

Piperidine Functionalization : Introduce ethylamine and fluorine groups via nucleophilic substitution or reductive amination under inert atmospheres (e.g., ) .

Boc Protection : React the amine intermediate with di-tert-butyl dicarbonate () in dichloromethane (DCM) with a base (e.g., triethylamine) at 0–25°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can synthetic yields be optimized for tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for C–F bond formation efficiency. For example, with ligands (e.g., XPhos) may enhance fluorination .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus halogenated solvents (DCM) to balance reaction kinetics and side-product formation .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 2 hours vs. 24 hours at room temperature) .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Data Validation :

- Solubility Testing : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, using HPLC-UV to quantify saturation points .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis or oxidation products .

- Computational Modeling : Use COSMO-RS simulations to predict solubility parameters and compare with experimental data .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

Q. How can hydrogen-bonding interactions influence the compound’s crystallographic packing?

- Methodological Answer :

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.